

what is 4-Benzyloxybromobenzene

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Compound of Interest

Compound Name: 4-Benzyloxybromobenzene

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An In-Depth Technical Guide to 4-Benzyloxybromobenzene

Abstract

This technical guide provides a comprehensive overview of **4-Benzyloxybromobenzene** (CAS No. 6793-92-6), a pivotal intermediate in organic synthesis and medicinal chemistry. The document details its physicochemical properties, outlines a standard synthesis protocol, and explores its spectroscopic signature. Furthermore, it delves into its significant applications as a versatile building block in the development of advanced materials and pharmacologically active molecules, particularly as a scaffold for Peroxisome Proliferator-Activated Receptor α (PPAR α) agonists. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and materials science.

Physicochemical Properties

4-Benzyloxybromobenzene, also known as benzyl p-bromophenyl ether, is a white crystalline solid at room temperature.^{[1][2]} Its structure incorporates a stable benzyl ether protecting group on a brominated phenyl ring, making it an ideal bifunctional reagent. The aryl bromide moiety serves as a reactive handle for various cross-coupling reactions, while the benzyloxy group acts as a protected phenol, which can be deprotected in later synthetic steps.

Quantitative data for **4-Benzyloxybromobenzene** are summarized in the table below for ease of reference.

Property	Value	References
CAS Number	6793-92-6	[1][3]
Molecular Formula	C ₁₃ H ₁₁ BrO	[1][4][5]
Molecular Weight	263.13 g/mol	[4]
Appearance	White Solid / Crystalline Powder	[1][2][5]
Melting Point	60-65 °C	[2]
Boiling Point	166-167 °C @ 4 mmHg (533 Pa)	[2]
Density	1.4 ± 0.1 g/cm ³	[2]
Topological Polar Surface Area	9.2 Å ²	[4]
XLogP3	4.5	[2][4]
InChI Key	OUQSGILAXUXMGI-UHFFFAOYSA-N	[5]
SMILES	<chem>Brc1ccc(OCc2ccccc2)cc1</chem>	[5]

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing **4-Benzyloxybromobenzene** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Experimental Protocol: Williamson Ether Synthesis of 4-Benzyloxybromobenzene

This protocol describes the synthesis from 4-bromophenol and benzyl bromide.[6]

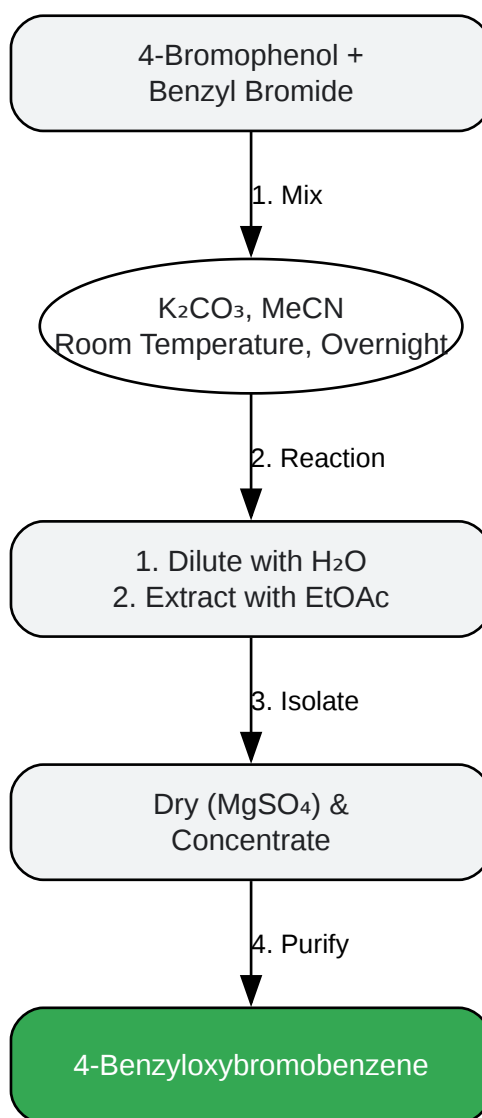
Objective: To synthesize **4-Benzyloxybromobenzene** via the reaction of 4-bromophenol with benzyl bromide in the presence of a weak base.

Materials:

- 4-Bromophenol (1.0 eq)
- Benzyl bromide (1.0 eq)
- Potassium carbonate (K_2CO_3), anhydrous (1.36 eq)
- Acetonitrile (MeCN) or Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Magnesium sulfate ($MgSO_4$), anhydrous
- Deionized water

Procedure:

- To a stirred solution of 4-bromophenol (58.2 mmol, 1.0 eq) in acetonitrile (50 mL) at room temperature, add anhydrous potassium carbonate (79.2 mmol, 1.36 eq).[\[6\]](#)
- To this suspension, add benzyl bromide (58.2 mmol, 1.0 eq) dropwise.[\[6\]](#)
- Allow the mixture to stir at room temperature overnight. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with deionized water (150 mL).[\[6\]](#)
- Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).[\[6\]](#)
- Combine the organic layers and dry over anhydrous magnesium sulfate ($MgSO_4$).[\[6\]](#)
- Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
- The resulting solid can be used without further purification or can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain a highly pure product.[\[6\]](#)



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Caption: Workflow for the synthesis of **4-Benzyloxybromobenzene**.

Spectroscopic Analysis

Structural elucidation of **4-Benzyloxybromobenzene** is typically achieved using a combination of NMR, IR, and Mass Spectrometry. While experimental spectra depend on acquisition conditions, the following table summarizes the expected characteristic signals based on the molecule's structure.

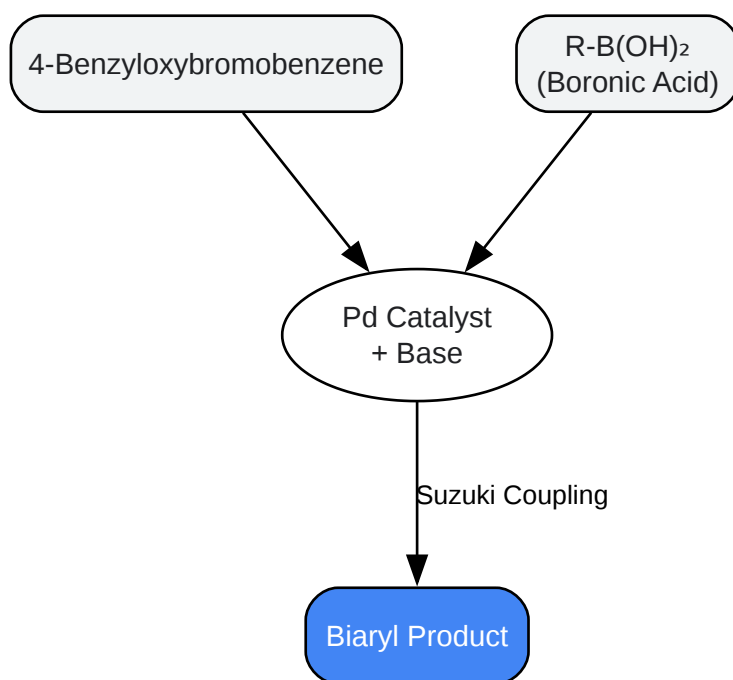
Technique	Expected Signals
^1H NMR	δ ~7.50-7.25 (m, 7H, Ar-H from benzyl group and 2H from bromophenyl ring), δ ~6.90 (d, 2H, Ar-H ortho to ether linkage), δ ~5.05 (s, 2H, -O-CH ₂ -Ar)
^{13}C NMR	δ ~158 (C-O), ~137 (quaternary C of benzyl), ~132 (C-H ortho to Br), ~117 (C-H ortho to ether), ~129-127 (C-H of benzyl), ~116 (C-Br), ~70 (-O-CH ₂ -Ar)
IR (cm ⁻¹)	~3060-3030 (Aromatic C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1590, 1490 (Aromatic C=C stretch), ~1240 (Aryl-O-C stretch), ~1010 (C-Br stretch)
MS (EI)	m/z 264/262 (M ⁺ , M ⁺ +2, isotopic pattern for Br), 91 (C ₇ H ₇ ⁺ , tropylium ion, base peak)

Applications in Research and Development

4-Benzyloxybromobenzene is not typically an end-product but rather a versatile intermediate used to construct more complex molecules.

Precursor for Cross-Coupling Reactions

The carbon-bromine bond is a common site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are fundamental in C-C bond formation, allowing for the synthesis of complex biaryl systems and other elaborate structures found in many pharmaceuticals and functional materials.

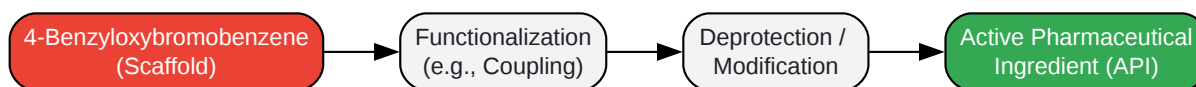


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Caption: Generic Suzuki coupling pathway using **4-Benzyloxybromobenzene**.

Scaffold in Drug Discovery

This compound is a key building block in medicinal chemistry. It has been used in the synthesis of selective PPAR α agonists, which are therapeutic targets for treating metabolic disorders like dyslipidemia and related conditions such as diabetic retinopathy.[7][8] The benzyloxy-benzylamino chemotype has been explored to develop potent and isoform-selective drug candidates.[8] It has also been used in the discovery of dopamine D4 receptor antagonists for potential CNS applications.[9]



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Caption: Logical role of **4-Benzyloxybromobenzene** in a drug discovery workflow.

Intermediate in Materials Science

The rigid aromatic structure of **4-Benzyloxybromobenzene** makes it a suitable precursor for the synthesis of liquid crystals.^[10] For example, it has been used to prepare 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, a phenyl-benzoate-based calamitic (rod-shaped) liquid crystal.^[10]

Safety and Handling

4-Benzyloxybromobenzene is classified as an irritant and requires careful handling in a laboratory setting.^{[2][11]} Appropriate personal protective equipment (PPE) should be used at all times.

Safety Aspect	Recommendation	References
GHS Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[2] [11]
Precautionary Statements	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[2] [12]
Personal Protective Equipment	Safety glasses with side-shields, protective gloves (e.g., nitrile rubber), N95 dust mask, lab coat.	[12]
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated place. Some suppliers recommend refrigeration (2-8°C).	[1]
Fire Fighting	Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. It is a combustible solid.	[13]

Conclusion

4-Benzyloxybromobenzene is a high-value chemical intermediate with significant utility in diverse scientific fields. Its bifunctional nature—a stable protecting group and a reactive site for carbon-carbon bond formation—makes it an indispensable tool for synthetic chemists. From the development of novel therapeutics for metabolic diseases to the engineering of advanced liquid crystal materials, this compound serves as a foundational element for complex molecular architecture. Proper understanding of its properties, synthesis, and handling is crucial for its effective and safe application in research and development.

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